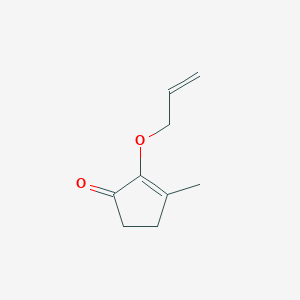
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a methyl group and an allyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-cyclopenten-1-one with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the allyloxy group on the cyclopentenone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity 2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol structure.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating the activity of specific proteins and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-: Similar structure but with a pentenyl group instead of an allyloxy group.
2-Cyclopenten-1-one, 3-methyl-: Lacks the allyloxy group, making it less reactive in certain chemical reactions.
Uniqueness
2-Cyclopenten-1-one, 3-methyl-2-(2-propenyloxy)- is unique due to the presence of the allyloxy group, which enhances its reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from other cyclopentenone derivatives and expands its utility in various applications .
Propriétés
Numéro CAS |
77426-27-8 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
3-methyl-2-prop-2-enoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-3-6-11-9-7(2)4-5-8(9)10/h3H,1,4-6H2,2H3 |
Clé InChI |
CHXGRZNJICJJCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CC1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)
![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)


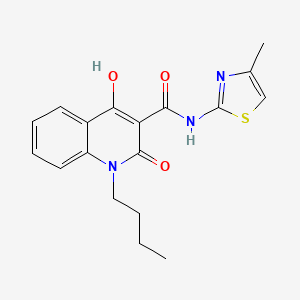

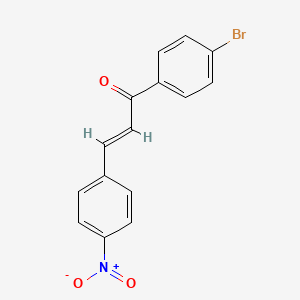


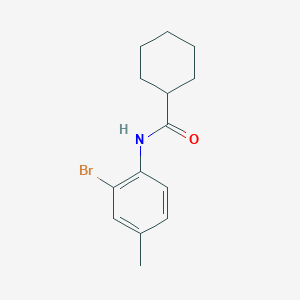
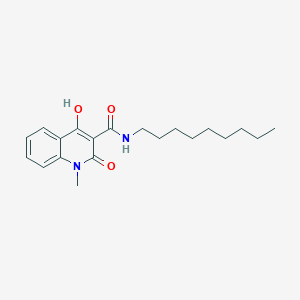
![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)

![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)
